molecular formula C18H22N2O5S B2597492 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide CAS No. 2034998-06-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide

Katalognummer B2597492
CAS-Nummer: 2034998-06-4
Molekulargewicht: 378.44
InChI-Schlüssel: KGGIAPJDAUCBSD-XVNBXDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacology

  • Synthesis of Analogs : The compound (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(8-(Methylsulfonyl)-8-Azabicyclo[3.2.1]octan-3-yl)acrylamide and its analogs have been synthesized for pharmacological studies. These analogs exhibit varying degrees of serotonin receptor antagonistic activities, particularly towards 5-HT3 receptors (Kawakita et al., 1992).

  • 5-HT3 Receptor Antagonism : Derivatives of this compound show potent antagonistic activity against 5-HT3 receptors, with some variants offering complete protection against cisplatin-induced emesis in animal models (Kuroita et al., 1996).

  • KCNQ2 Opener Activity : Certain derivatives of this compound, specifically involving the benzo[1,3]dioxol-5-yl moiety, have been identified as potent KCNQ2 openers, contributing to the reduction of neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).

  • Antibacterial and Antifungal Activities : Some derivatives, produced via reaction with nucleophilic reagents containing nitrogen and sulfur, have exhibited moderate activities against antibacterial and antifungal agents (Shiba et al., 2010).

Chemical and Structural Analysis

  • Conformational and Structural Analysis : Research includes detailed conformational and structural analyses of various analogs, which helps in understanding the stereochemistry and regiochemistry of these compounds (Taniguchi et al., 1978).

  • Synthetic Pathways and Mechanisms : Studies have focused on the synthetic routes and mechanisms involved in producing these compounds, including oligomerization processes and cycloaddition reactions (Hashimoto & Sumitomo, 1984).

  • Crystal and Molecular Structure Analysis : The crystal structures of related compounds have been determined, contributing to a deeper understanding of their molecular interactions and potential pharmacological applications (Collin et al., 1986).

Miscellaneous Applications

  • Muscarinic Activities : Certain derivatives have been studied for their muscarinic ligand potency, indicating potential applications in the study of neurotransmission (Wadsworth et al., 1992).

  • 5-HT4 Receptor Ligand Activity : Some benzimidazolone derivatives, structurally related to the target compound, have been found to act as potent but partial agonists of the 5-HT4 receptor, indicating their potential use in gastrointestinal treatments (Baxter & Clarke, 1992).

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-26(22,23)20-14-4-5-15(20)10-13(9-14)19-18(21)7-3-12-2-6-16-17(8-12)25-11-24-16/h2-3,6-8,13-15H,4-5,9-11H2,1H3,(H,19,21)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGIAPJDAUCBSD-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.